5-HT2B Receptor Binding Affinity: Target Compound vs. Closest Structural Analog PRX-08066 – A Class-Level Inference
No direct binding or functional data for 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine at the 5-HT2B receptor have been published in the peer-reviewed literature. However, the structurally related 5-HT2B antagonist PRX-08066 (6-chlorothieno[2,3-d]pyrimidin-4-ylamino-piperidin-1-ylmethyl-2-fluorobenzonitrile) exhibits a Ki of 3.4 nM for human 5-HT2B receptors and inhibits 5-HT-induced MAPK activation with an IC50 of approximately 12 nM in CHO cells expressing human 5-HT2B [1]. Given that both compounds share the thieno[2,3-d]pyrimidin-4-yl-piperidine pharmacophore, the 6-methyl-5-phenyl analog is presumed to occupy the same orthosteric binding pocket, but its quantitative affinity, selectivity over 5-HT2A/2C subtypes, and functional efficacy (antagonism vs. partial agonism) remain uncharacterized. This represents a class-level inference only.
| Evidence Dimension | 5-HT2B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | PRX-08066 Ki = 3.4 nM (human 5-HT2B); IC50 = 12 nM (MAPK activation) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Radioligand binding assay and functional assay in CHO cells expressing human 5-HT2B receptors |
Why This Matters
This evidence gap means that any procurement decision based solely on assumed 5-HT2B activity is scientifically unsupported; the compound should be treated as a probe of unknown pharmacology until primary data are generated.
- [1] NCATS Inxight Drugs. PRX-08066 FREE BASE. Drug profile. Accessed April 2026. View Source
